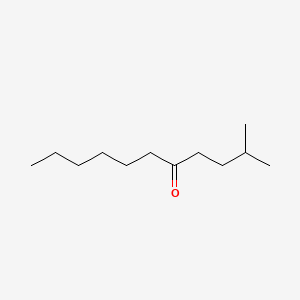
2-Methyl-5-undecanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-undecanone is an organic compound with the molecular formula C₁₂H₂₄O. It is a ketone, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is also known as 5-undecanone, 2-methyl- and has a molecular weight of 184.3184 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-5-undecanone can be synthesized through various organic reactions. One common method involves the acylation of 2-methylundecanoic acid with a suitable reagent such as thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then treated with a Grignard reagent to yield the ketone .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes involving the oxidation of 2-methylundecanol. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions
2-Methyl-5-undecanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydrazine (NH₂NH₂) and hydroxylamine (NH₂OH) are often employed.
Major Products Formed
Oxidation: 2-Methyl-5-undecanoic acid.
Reduction: 2-Methyl-5-undecanol.
Substitution: Hydrazones and oximes.
科学研究应用
2-Methyl-5-undecanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
作用机制
The mechanism of action of 2-Methyl-5-undecanone involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating enzyme activity and interacting with cell membranes. The compound’s carbonyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
相似化合物的比较
Similar Compounds
2-Undecanone:
3-Pentanone: A smaller ketone with a similar functional group but a shorter carbon chain.
Acetone: The simplest ketone, with a much shorter carbon chain and different reactivity.
Uniqueness
2-Methyl-5-undecanone is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and the presence of a methyl group at the second position make it more hydrophobic and influence its reactivity compared to other ketones .
属性
CAS 编号 |
50639-02-6 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC 名称 |
2-methylundecan-5-one |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-12(13)10-9-11(2)3/h11H,4-10H2,1-3H3 |
InChI 键 |
JLTHSCDXCKBHCZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


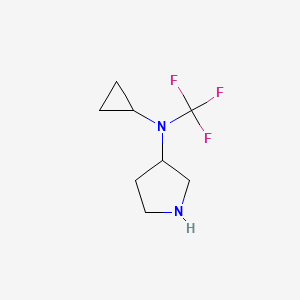
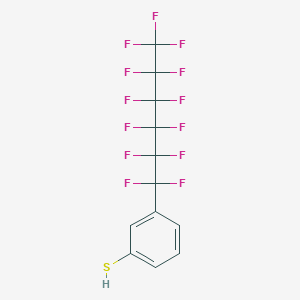
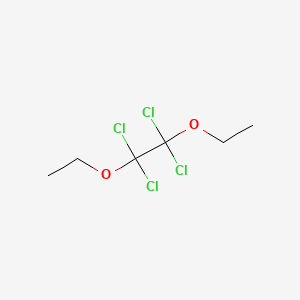

![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
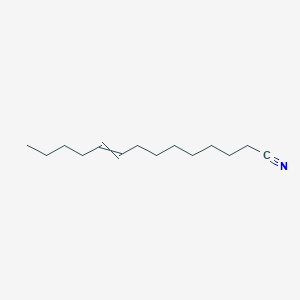
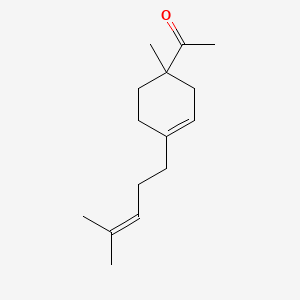
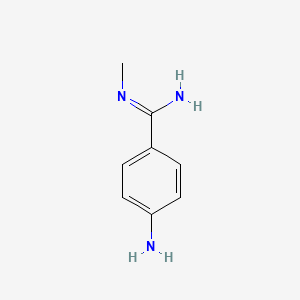
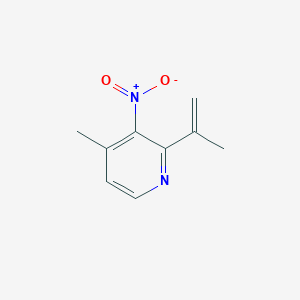
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
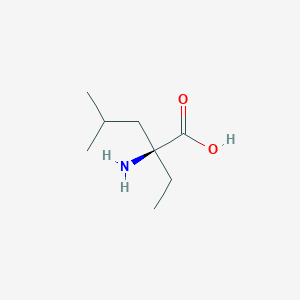
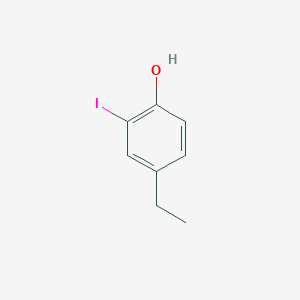
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)
